molecular formula C9H9ClF3N B6157881 3-(3,4,5-trifluorophenyl)azetidine hydrochloride CAS No. 1956318-84-5

3-(3,4,5-trifluorophenyl)azetidine hydrochloride

Cat. No.: B6157881
CAS No.: 1956318-84-5
M. Wt: 223.6
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Description

3-(3,4,5-trifluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H9ClF3N and a molecular weight of 223.63 g/mol . It is a hydrochloride salt form of 3-(3,4,5-trifluorophenyl)azetidine, characterized by the presence of three fluorine atoms on the phenyl ring and an azetidine ring structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

3-(3,4,5-trifluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

3-(3,4,5-trifluorophenyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The azetidine ring structure may also contribute to the compound’s overall biological activity by influencing its conformation and stability .

Comparison with Similar Compounds

3-(3,4,5-trifluorophenyl)azetidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorination pattern and azetidine ring structure, which contribute to its distinct chemical and biological characteristics.

Properties

CAS No.

1956318-84-5

Molecular Formula

C9H9ClF3N

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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